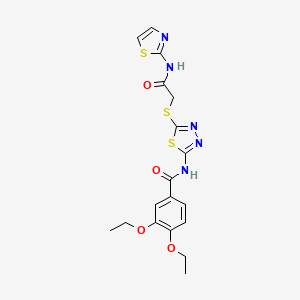
3,4-diethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H19N5O4S3 and its molecular weight is 465.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,4-Diethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N6O4S3, with a molecular weight of 490.6 g/mol. The structure includes functional groups such as thiadiazole and thiazole, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a study evaluating the antimicrobial efficacy of similar compounds, results demonstrated higher activity against Gram-positive bacteria compared to Gram-negative ones .
| Microbial Strain | Activity (Zone of Inhibition) |
|---|---|
| Bacillus cereus | 20 mm |
| Staphylococcus aureus | 18 mm |
| Escherichia coli | 12 mm |
Anticancer Activity
The anticancer potential of the compound has also been explored. Thiadiazole derivatives have been reported to inhibit cancer cell growth effectively. For example, studies have shown that certain thiadiazole compounds possess IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon cancer) | 15.0 |
| MCF7 (Breast cancer) | 12.5 |
| HUH7 (Liver cancer) | 10.1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit key enzymes involved in DNA synthesis or cellular metabolism, thereby disrupting the proliferation of microbial and cancer cells .
Case Studies
Several studies highlight the therapeutic potential of thiadiazole derivatives:
- Antimicrobial Study : A recent study evaluated a series of thiadiazole compounds for their antimicrobial properties against a panel of bacteria and fungi. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Efficacy : Another investigation focused on the anticancer effects of thiadiazole derivatives on various cancer cell lines. The study found that these compounds induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Propriétés
IUPAC Name |
3,4-diethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S3/c1-3-26-12-6-5-11(9-13(12)27-4-2)15(25)21-17-22-23-18(30-17)29-10-14(24)20-16-19-7-8-28-16/h5-9H,3-4,10H2,1-2H3,(H,19,20,24)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUSHWKXVDGOKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













